Gamitrinib triphenylphosphonium is a novel compound designed as a mitochondria-targeted inhibitor of the heat shock protein 90, or Hsp90. This compound is part of a class of small molecules that aim to selectively disrupt mitochondrial functions in cancer cells, thereby inducing cell death. Gamitrinib triphenylphosphonium has shown potential in preclinical studies for treating various cancers, particularly prostate cancer, by targeting mitochondrial chaperones associated with tumor progression and survival.
Gamitrinib triphenylphosphonium is synthesized from the combination of the Hsp90 inhibitor 17-AAG (17-allylamino-17-demethoxygeldanamycin) and a triphenylphosphonium moiety, which enhances its ability to penetrate mitochondria. This compound falls under the category of targeted cancer therapeutics, specifically as an Hsp90 inhibitor, which is classified as an antineoplastic agent due to its ability to inhibit tumor growth and induce apoptosis in cancer cells .
The synthesis of Gamitrinib triphenylphosphonium involves a multi-step chemical process. The key steps include:
Gamitrinib triphenylphosphonium has a complex molecular structure characterized by:
The chemical structure can be represented as follows:
Gamitrinib triphenylphosphonium primarily interacts with mitochondrial proteins involved in chaperone activity. Key reactions include:
The mechanism by which Gamitrinib triphenylphosphonium exerts its effects involves several steps:
Studies have demonstrated that Gamitrinib triphenylphosphonium retains activity under physiological conditions, showing stability over time when properly stored .
Gamitrinib triphenylphosphonium has several promising applications in scientific research and therapeutic contexts:
Gamitrinib triphenylphosphonium (Gamitrinib-TPP) selectively targets mitochondrial isoforms of heat shock protein 90, with particular affinity for tumor necrosis factor receptor-associated protein 1. Unlike cytosolic heat shock protein 90, tumor necrosis factor receptor-associated protein 1 contains distinctive structural elements that render it uniquely susceptible to Gamitrinib-triphenylphosphonium inhibition. Tumor necrosis factor receptor-associated protein 1 lacks the charged linker between the middle and carboxy-terminal domains present in other heat shock protein 90 paralogs and features an extended amino-terminal β-strand ("strap") that crosses between protomers in the closed conformation. This creates asymmetric conformations during its adenosine triphosphatase cycle, with one protomer reconfigured via a helix swap at the middle domain:carboxy-terminal domain interface [4].
The binding of Gamitrinib-triphenylphosphonium to tumor necrosis factor receptor-associated protein 1 disrupts the chaperone's adenosine triphosphatase cycle by preventing the structural transitions required for client protein remodeling. Specifically, Gamitrinib-triphenylphosphonium binding stabilizes tumor necrosis factor receptor-associated protein 1 in an open conformation, impeding the formation of the catalytically active closed state necessary for adenosine triphosphate hydrolysis. This inhibition occurs at the molecular level through direct occupation of the adenosine triphosphate-binding pocket in the amino-terminal domain, preventing the conformational rearrangement that couples adenosine triphosphate hydrolysis to client protein maturation. The triphenylphosphonium moiety facilitates selective accumulation in mitochondria (approximately 1000-fold enrichment), enabling precise targeting of mitochondrial heat shock protein 90/tumor necrosis factor receptor-associated protein 1 without affecting cytosolic heat shock protein 90 function [1] [4] [8].
Table 1: Structural and Functional Features of Tumor Necrosis Factor Receptor-Associated Protein 1 Targeted by Gamitrinib-Triphenylphosphonium
| Domain | Structural Feature | Functional Consequence of Inhibition |
|---|---|---|
| Amino-Terminal Domain | Adenosine triphosphate binding pocket with unique "strap" element | Stabilization of open conformation; uncoupling of adenosine triphosphate hydrolysis from client remodeling |
| Middle Domain | Substrate recognition surface with asymmetric conformation | Loss of client protein folding and complex assembly capabilities |
| Carboxy-Terminal Domain | Dimerization interface with helix swap configuration | Disruption of dimer stability and chaperone cycle coordination |
The inhibition of mitochondrial heat shock protein 90/tumor necrosis factor receptor-associated protein 1 by Gamitrinib-triphenylphosphonium triggers widespread disruption of protein folding within the mitochondrial matrix. Comprehensive proteomic analyses following Gamitrinib-triphenylphosphonium treatment reveal insolubility and aggregation of at least 44 mitochondrial proteins, including essential components of oxidative phosphorylation, protein import machinery, and metabolic enzymes. Among these, electron transport chain Complex II subunit succinate dehydrogenase-B demonstrates exceptional dependence on tumor necrosis factor receptor-associated protein 1 chaperone activity. Gamitrinib-triphenylphosphonium treatment induces succinate dehydrogenase-B misfolding, evidenced by its detergent insolubility and subsequent degradation via mitochondrial quality control proteases [3] [8].
The molecular basis for this client protein collapse involves disrupted folding cycles normally mediated by tumor necrosis factor receptor-associated protein 1. Under physiological conditions, tumor necrosis factor receptor-associated protein 1 binds partially folded client proteins via its middle domain and utilizes energy from adenosine triphosphate hydrolysis to facilitate their proper tertiary structure formation and complex assembly. Gamitrinib-triphenylphosphonium inhibition abrogates this function, leaving client proteins in unstable folding intermediates that are prone to aggregation. This is particularly detrimental for large multi-subunit complexes such as the electron transport chain, where tumor necrosis factor receptor-associated protein 1 mediates the assembly of nuclear and mitochondrial DNA-encoded subunits. Consequently, Gamitrinib-triphenylphosphonium treatment rapidly collapses mitochondrial respiratory function through coordinated disintegration of electron transport chain supercomplexes [6] [8].
The aggregation of mitochondrial proteins extends beyond the electron transport chain to include metabolic enzymes such as ornithine transcarbamylase, isocitrate dehydrogenase 3 subunit gamma, and malate dehydrogenase. This widespread proteostatic collapse creates a self-amplifying cycle of mitochondrial dysfunction: impaired protein import due to defective translocase of the inner membrane machinery further increases the burden of misfolded proteins, while reduced adenosine triphosphate production compromises the function of adenosine triphosphate-dependent chaperones and proteases. The resulting accumulation of toxic protein aggregates within the matrix represents the initiating event for downstream stress signaling pathways [3] [6].
Gamitrinib-triphenylphosphonium-induced proteotoxic stress activates the conserved mitochondrial quality control pathway mediated by Phosphatase and tensin homolog-induced putative kinase 1 and Parkin. Unlike canonical activators like carbonyl cyanide m-chlorophenyl hydrazone that dissipate mitochondrial membrane potential, Gamitrinib-triphenylphosphonium operates through a distinct mechanism centered on protein misfolding. Treatment with Gamitrinib-triphenylphosphonium causes progressive accumulation of Phosphatase and tensin homolog-induced putative kinase 1 on the outer mitochondrial membrane over 4-8 hours, significantly slower than the rapid depolarization-induced translocation observed with uncouplers. This Phosphatase and tensin homolog-induced putative kinase 1 accumulation occurs independently of membrane depolarization and instead correlates directly with the buildup of misfolded protein aggregates in the matrix [2] [6].
Phosphatase and tensin homolog-induced putative kinase 1 serves as the upstream kinase that recruits and activates the cytosolic E3 ubiquitin ligase Parkin. Upon translocation to mitochondria, Phosphatase and tensin homolog-induced putative kinase 1 phosphorylates both ubiquitin and Parkin at the conserved residue Serine 65, relieving Parkin's autoinhibited conformation. Activated Parkin then ubiquitinates multiple outer mitochondrial membrane proteins, including mitofusins 1/2, mitochondrial rho guanosine triphosphatase 1, and translocase of outer mitochondrial membrane 70. Biochemical analyses demonstrate that Gamitrinib-triphenylphosphonium induces time-dependent ubiquitin charging of Parkin, detectable as an 8 kilodalton shift in electrophoretic mobility. This Parkin activation triggers downstream events including autophagy receptor recruitment and mitochondrial clustering, culminating in selective autophagic clearance of damaged organelles (mitophagy). Importantly, this pathway operates not only in transformed cell lines but also in primary human fibroblasts and induced neurons, indicating conserved stress response mechanisms [2] [6].
Table 2: Time-Course of Gamitrinib-Triphenylphosphonium-Induced PINK1/Parkin Pathway Activation
| Time Post-Treatment | Phosphatase and Tensin Homolog-Induced Putative Kinase 1 Accumulation | Parkin Activation Events | Downstream Markers |
|---|---|---|---|
| 2 hours | Minimal detection | No ubiquitin charging | Baseline phosphorylation |
| 4 hours | Robust outer mitochondrial membrane localization | Ubiquitin charging detectable; Serine 65 phosphorylation | Translocation of autophagy receptors (nuclear domain containing protein 52, optineurin) |
| 6-8 hours | Maximum accumulation | Parkin-dependent substrate degradation (mitofusin 1/2, mitochondrial rho guanosine triphosphatase 1 reduction) | Mitochondrial clustering; mitophagy flux measurable with mitoKeima reporter |
| 24 hours | Partial resolution | Substrate recovery in surviving mitochondria | Heterogeneous cellular responses |
The mitochondrial unfolded protein response induced by Gamitrinib-triphenylphosphonium involves sophisticated phosphorylation-dependent ubiquitination cascades that amplify the initial proteotoxic signal. Phosphatase and tensin homolog-induced putative kinase 1 initiates this cascade by phosphorylating ubiquitin at Serine 65, creating phospho-ubiquitin "tags" on outer mitochondrial membrane proteins. These phospho-ubiquitin moieties serve as high-affinity binding sites for Parkin recruitment and further amplify its E3 ligase activity through positive feedback. Activated Parkin then builds phosphorylated poly-ubiquitin chains on mitochondrial surface proteins, creating platforms for recruitment of autophagy adaptors including nuclear domain containing protein 52, calcium binding and coiled-coil domain 2, optineurin, and sequestosome 1 [1] [2] [6].
Concurrently, Gamitrinib-triphenylphosphonium triggers a cytosolic surveillance pathway that integrates mitochondrial stress signals with nuclear transcriptional responses. Mitochondrial reactive oxygen species released during proteotoxic stress oxidize cytosolic heat shock protein 40 family member deoxyribonucleic acid, subfamily A, member 1 at cysteines 149 and 150 within its zinc finger-like region. Oxidation of deoxyribonucleic acid, subfamily A, member 1 enhances its interaction with cytosolic heat shock protein 70 and promotes binding to mitochondrial protein precursors accumulating in the cytosol. This deoxyribonucleic acid, subfamily A, member 1-heat shock protein 70 complex sequesters heat shock factor 1, allowing its liberation and subsequent nuclear translocation. Nuclear heat shock factor 1 then activates transcription of mitochondrial unfolded protein response genes, including mitochondrial chaperones (heat shock protein family D member 1, heat shock protein family A member 9) and proteases (lon peptidase 1) [3].
The integrated stress response pathway further modulates this cascade through activating transcription factor 4 induction, which precedes mitochondrial unfolded protein response gene transcription. However, genetic knockout experiments demonstrate that activating transcription factor 4 is dispensable for mitochondrial unfolded protein response activation, while deoxyribonucleic acid, subfamily A, member 1 proves essential. These phosphorylation-ubiquitination cascades create a self-amplifying signal that coordinates organelle autophagy with nuclear transcriptional reprogramming, representing a sophisticated adaptive response to mitochondrial proteostasis collapse [3] [6].
Table 3: Key Phosphorylation Events in Gamitrinib-Triphenylphosphonium-Induced Mitochondrial Unfolded Protein Response
| Phosphorylation Target | Residue | Activating Kinase | Functional Consequence |
|---|---|---|---|
| Ubiquitin | Serine 65 | Phosphatase and tensin homolog-induced putative kinase 1 | Parkin recruitment and activation; autophagy receptor binding |
| Parkin | Serine 65 | Phosphatase and tensin homolog-induced putative kinase 1 | Relief of autoinhibition; E3 ligase activation |
| Autophagy receptors (nuclear domain containing protein 52, optineurin) | Multiple serine residues | TANK-binding kinase 1 | Enhanced binding to phosphorylated ubiquitin chains; mitophagy efficiency |
| Heat shock factor 1 | Serine 303/307 | Extracellular signal-regulated kinase/Glycogen synthase kinase 3 | Nuclear translocation; transcriptional activation |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6